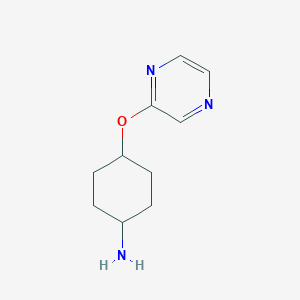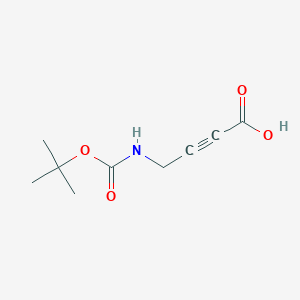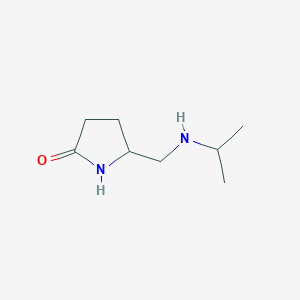
5-((Isopropylamino)methyl)pyrrolidin-2-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-((Isopropylamino)methyl)pyrrolidin-2-one is represented by the SMILES stringO=C(CC1)NC1CNC(C)C . The InChI key for this compound is UZLLPQJPBDVCCQ-UHFFFAOYSA-N . The molecular weight of the compound is 192.69 g/mol . Physical And Chemical Properties Analysis
5-((Isopropylamino)methyl)pyrrolidin-2-one is a solid compound . The empirical formula of the compound is C8H17ClN2O .Applications De Recherche Scientifique
NMR Studies in Tautomerism
5-((Isopropylamino)methyl)pyrrolidin-2-one and its derivatives are studied using NMR for understanding tautomerism. Tautomerism in 2-Aminopyrrolin-5-one was explored with comparisons to model compounds like 2-(dimethylamino) pyrrolin-5-one (Spiessens & Anteunis, 2010).
Asymmetric Synthesis Applications
The reactivity of related compounds such as 5-methyl-4-(pyrrolidin-1-yl)-5 H-furan-2-one in asymmetric synthesis is important. This compound reacts with aldehydes and acyl chlorides, leading to the synthesis of enantio-enriched compounds (Bruyère et al., 2003).
Antibacterial and Antimycobacterial Properties
Research has explored the antibacterial and antimycobacterial properties of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, indicating potential for the development of new antimicrobial agents (Nural et al., 2018).
Glycosidase Inhibition
New 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives synthesized from pyrrolidin-2-one variants have been evaluated for glycosidase inhibition. These compounds show potential in targeting specific enzymes (Popowycz et al., 2004).
Functional Rearrangement for New Compounds
Research on 4-methyl-pyrrolidin-2-ones, which are structurally similar, demonstrates new methods for preparing derivatives like 5-propylimino-pyrrolidin-2-ones, highlighting the versatility in synthesizing novel compounds (Danieli et al., 2004).
Synthetic Routes for Potent Kinase Inhibitors
The scalable synthesis of compounds like 1-(5-(4-(3-hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile demonstrates the application in developing potent kinase inhibitors (Arunachalam et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
5-[(propan-2-ylamino)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)9-5-7-3-4-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMRRRDTUWKIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Isopropylamino)methyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




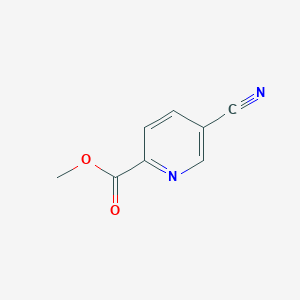
![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)
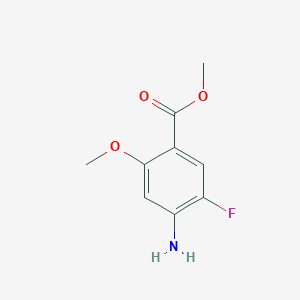

![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)

![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)


